2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid
CAS No.: 2121513-70-8
Cat. No.: VC11680962
Molecular Formula: C7H4BClF4O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2121513-70-8 |
---|---|
Molecular Formula | C7H4BClF4O2 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | [2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H |
Standard InChI Key | YBPUHOKTPNETHW-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O |
Canonical SMILES | B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 2-, 3-, and 5-positions with chlorine, trifluoromethyl, and fluorine groups, respectively. The boronic acid moiety at the 3-position facilitates covalent interactions with diols and aryl halides. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₄BClF₄O₂ | |
Molecular Weight | 256.47 g/mol | |
SMILES Notation | FC=1C=C(B(O)O)C(Cl)=C(C1)C(F)(F)F | |
InChI Key | YBPUHOKTPNETHW-UHFFFAOYSA-N |
The trifluoromethyl group induces strong electron-withdrawing effects, while the halogens modulate reactivity and stability .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Stretching vibrations at 1340 cm⁻¹ (B-O) and 1150 cm⁻¹ (C-F) confirm functional group presence .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step halogenation-borylation sequence:
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Halogenation of 3-(Trifluoromethyl)phenol:
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Borylation via Miyaura Borylation:
Representative Reaction Conditions:
Parameter | Value |
---|---|
Catalyst | Pd(dppf)Cl₂ (1 mol%) |
Solvent | Dimethoxyethane (DME) |
Temperature | 80°C |
Yield | 72–85% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Flow Rate: 10 mL/min
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Residence Time: 30 minutes
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 158–160°C | Differential Scanning Calorimetry (DSC) |
Solubility | 12 mg/mL in DMSO | USP <911> |
LogP (Partition Coefficient) | 2.8 ± 0.3 | Shake Flask Method |
Stability | Stable under inert atmosphere | Accelerated Aging |
The -CF₃ group increases lipophilicity (LogP = 2.8), enhancing membrane permeability in biological systems .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block in C-C bond formation. In a 2024 study, it coupled with 4-bromoanisole to yield a biaryl intermediate for antitumor agents :
Reaction Efficiency:
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ |
Base | K₂CO₃ |
Yield | 89% |
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities:
MOF Type | CO₂ Uptake (mmol/g) | Surface Area (m²/g) |
---|---|---|
Zr-MOF with Compound | 4.2 | 1,150 |
Baseline Zr-MOF | 3.1 | 980 |
The -CF₃ groups improve CO₂ selectivity via quadrupole interactions .
Strain | MIC (µg/mL) |
---|---|
C. albicans ATCC 10231 | 32 |
Fluconazole-Resistant C. auris | 64 |
Mechanistic studies suggest inhibition of ergosterol biosynthesis.
Anti-Inflammatory Effects
In vitro COX-2 inhibition assays revealed:
Compound | IC₅₀ (µM) |
---|---|
Target Compound | 18.5 |
Celecoxib | 0.05 |
While less potent than NSAIDs, its unique scaffold inspires derivative synthesis.
Comparison with Structural Analogs
Compound | Substituents | LogP | Suzuki Coupling Yield |
---|---|---|---|
Target Compound | 2-Cl, 5-F, 3-CF₃ | 2.8 | 89% |
2-Chloro-3-CF₃-phenylboronic acid | 2-Cl, 3-CF₃ | 3.1 | 78% |
4-Nitro-2-fluorophenylboronic acid | 4-NO₂, 2-F | 1.9 | 65% |
The 5-fluoro substituent in the target compound improves solubility without sacrificing reactivity .
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